![molecular formula C18H19BrFN3 B5540433 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine](/img/structure/B5540433.png)
4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine involves complex reactions that yield diverse bromodimethoxy benzyl piperazines, as demonstrated in a study where a series of seven regioisomeric bromodimethoxy benzyl piperazines were synthesized and evaluated using GC-MS and FT-IR. These processes highlight the intricacy of synthesizing benzylpiperazine derivatives and their analytical profiles (Abdel-Hay et al., 2014).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives showcases similarities in molecular conformations, yet differences in intermolecular interactions. This variance is highlighted in the analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, underscoring the importance of structural analysis in understanding the physical properties and potential applications of these compounds (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine and related compounds involve significant transformations. For instance, the synthesis and identification of new metabolites from 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride highlight the compound's metabolic pathways in rats, such as O-demethylation and N-dealkylation (Kawashima et al., 1991).
Physical Properties Analysis
Understanding the physical properties of 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine-related compounds involves examining their solubility, melting points, and other characteristics critical to their application in various fields. These properties are crucial for determining the compound's stability, reactivity, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with different chemicals, stability under various conditions, and potential for forming derivatives, are vital for their application in pharmaceuticals, materials science, and other areas. These characteristics are determined through comprehensive analyses, including NMR spectroscopy and X-ray crystallography, providing insights into the compounds' chemical behavior (Elix et al., 1986).
Scientific Research Applications
Synthesis and Characterization
Research on compounds closely related to 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine involves detailed synthetic routes and structural determinations. For instance, methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, a compound structurally similar to the requested chemical, have been developed through reactions involving Grignard reagents, showcasing the versatility of piperazine derivatives in chemical synthesis (Proszenyák et al., 2005). Additionally, analogs of cytotoxic compounds involving the piperidin-4-one ring structure have been synthesized and characterized, highlighting the structural diversity achievable with modifications at the benzylidene moiety (Lagisetty et al., 2009).
Bioactivities
Significant research has focused on the bioactive properties of compounds incorporating the piperazine structure. New Mannich bases with piperazines have been synthesized, demonstrating a range of cytotoxic, anticancer, and enzyme inhibitory effects. These compounds, with varied substituents on the piperazine ring, have been evaluated for their bioactivities, suggesting potential for therapeutic applications (Gul et al., 2019).
Molecular Interactions and Applications
The study of molecular interactions and potential applications of compounds similar to 4-benzyl-N-(5-bromo-2-fluorobenzylidene)-1-piperazinamine extends to areas such as photodynamic therapy and antimicrobial activities. For example, new zinc phthalocyanine compounds with high singlet oxygen quantum yield have been synthesized, featuring benzylideneamino substituents for enhanced photodynamic therapy applications (Pişkin et al., 2020). Furthermore, the synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored for their promising antimicrobial analogs, showcasing the incorporation of fluorine atoms to enhance antimicrobial activity (Desai et al., 2013).
properties
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(5-bromo-2-fluorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3/c19-17-6-7-18(20)16(12-17)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLWFTIOHJWNHS-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[(E)-(5-bromo-2-fluorophenyl)methylidene]piperazin-1-amine |
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